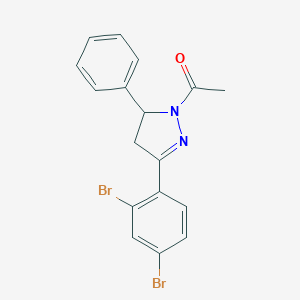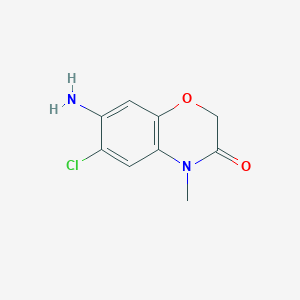
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazoles, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects.
Applications De Recherche Scientifique
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and analgesic effects. For example, a study conducted by El-Gazzar et al. (2016) showed that the compound significantly reduced the levels of pro-inflammatory cytokines in a mouse model of sepsis. Another study by Chen et al. (2018) demonstrated that the compound exhibited potent analgesic effects in a mouse model of neuropathic pain.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, several studies have suggested that the compound may exert its effects through the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, the compound may also modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been shown to exhibit several biochemical and physiological effects. For example, the compound has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, the compound has been shown to exhibit potent analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potent anti-inflammatory and analgesic effects. This makes the compound an attractive candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. However, one of the limitations of using the compound is its potential toxicity. Several studies have reported that the compound may exhibit cytotoxic effects at high concentrations.
Orientations Futures
There are several future directions for the research on 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. One of the potential areas of research is the development of new drugs for the treatment of inflammatory and pain-related disorders. Additionally, the compound may also be studied for its potential anticancer effects. Several studies have reported that pyrazole derivatives exhibit potent anticancer effects, and 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole may be a promising candidate for further investigation in this area. Finally, the compound may also be studied for its potential use as a chemical probe for the investigation of ion channels involved in pain transmission.
Méthodes De Synthèse
The synthesis of 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been reported in the literature. One of the methods involves the reaction of 2,4-dibromobenzaldehyde, acetophenone, and hydrazine hydrate in ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized to obtain the pure compound.
Propriétés
Nom du produit |
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |
|---|---|
Formule moléculaire |
C17H14Br2N2O |
Poids moléculaire |
422.1 g/mol |
Nom IUPAC |
1-[5-(2,4-dibromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C17H14Br2N2O/c1-11(22)21-17(12-5-3-2-4-6-12)10-16(20-21)14-8-7-13(18)9-15(14)19/h2-9,17H,10H2,1H3 |
Clé InChI |
BQYLNSWQCNFGBD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)Br)Br)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)Br)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)


![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)




![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)



